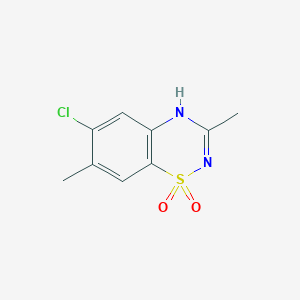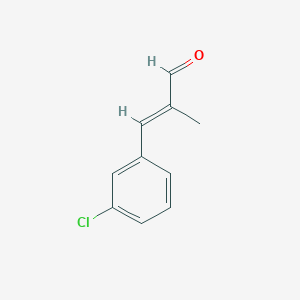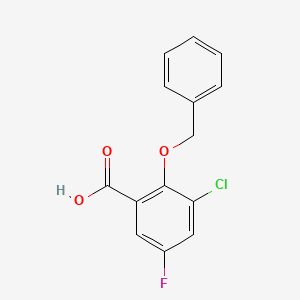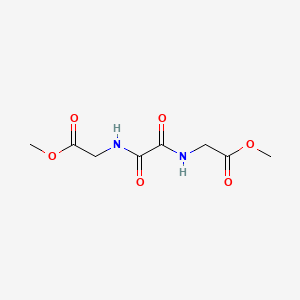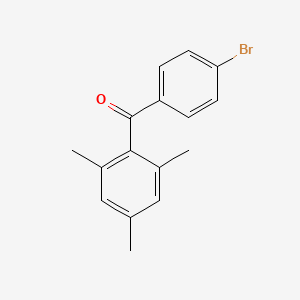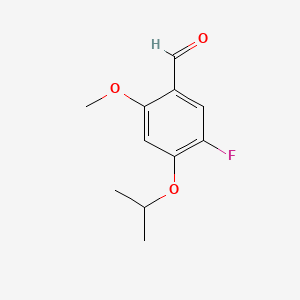
5-Fluoro-4-isopropoxy-2-methoxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Fluoro-4-isopropoxy-2-methoxybenzaldehyde is an organic compound with the molecular formula C11H13FO3. It is a fluorinated benzaldehyde derivative, characterized by the presence of fluorine, isopropoxy, and methoxy groups attached to the benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-isopropoxy-2-methoxybenzaldehyde typically involves the introduction of the fluorine, isopropoxy, and methoxy groups onto a benzaldehyde core. One common method includes the following steps:
Starting Material: Begin with a suitable benzaldehyde derivative.
Fluorination: Introduce the fluorine atom using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Isopropoxylation: Introduce the isopropoxy group using isopropyl alcohol and an acid catalyst.
Methoxylation: Introduce the methoxy group using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity .
化学反应分析
Types of Reactions
5-Fluoro-4-isopropoxy-2-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine, isopropoxy, and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of 5-Fluoro-4-isopropoxy-2-methoxybenzoic acid.
Reduction: Formation of 5-Fluoro-4-isopropoxy-2-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Fluoro-4-isopropoxy-2-methoxybenzaldehyde has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Fluoro-4-isopropoxy-2-methoxybenzaldehyde depends on its specific applicationThe presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets, while the isopropoxy and methoxy groups can influence its solubility and stability .
相似化合物的比较
Similar Compounds
5-Fluoro-2-methoxybenzaldehyde: Similar structure but lacks the isopropoxy group.
5-Fluoro-2-isopropoxy-4-methoxybenzaldehyde: Similar structure but different substitution pattern on the benzene ring
Uniqueness
5-Fluoro-4-isopropoxy-2-methoxybenzaldehyde is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of fluorine, isopropoxy, and methoxy groups provides a distinct set of properties that can be leveraged in various applications .
属性
分子式 |
C11H13FO3 |
|---|---|
分子量 |
212.22 g/mol |
IUPAC 名称 |
5-fluoro-2-methoxy-4-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C11H13FO3/c1-7(2)15-11-5-10(14-3)8(6-13)4-9(11)12/h4-7H,1-3H3 |
InChI 键 |
STYPHVDDAZNDOD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C=C(C(=C1)OC)C=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Di-tert-butyl((2R,3R)-3-(tert-butyl)-4-isopropoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B14761710.png)
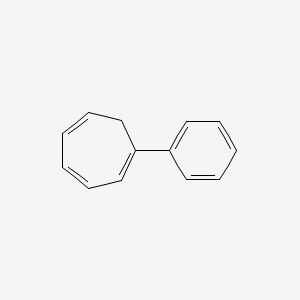
![(3R)-1-[(2S)-1-[(2S,4S)-4-fluoro-1-[(2S)-4-methyl-2-sulfanylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B14761733.png)
azanide](/img/structure/B14761741.png)
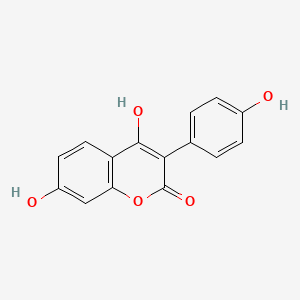
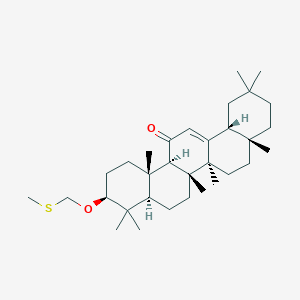

![2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl-(5-chlorofuran-2-yl)methanone;4-methylbenzenesulfonic acid](/img/structure/B14761780.png)
